molecular formula C16H24O12Si8 B1630500 Octavinyloctasilasesquioxane CAS No. 69655-76-1

Octavinyloctasilasesquioxane

Cat. No.: B1630500
CAS No.: 69655-76-1
M. Wt: 633 g/mol
InChI Key: ZWCNRMDCQDJIRL-UHFFFAOYSA-N
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Description

Octavinyloctasilasesquioxane is a unique organic compound characterized by its eight unsaturated double bonds. It is a member of the polyhedral oligomeric silsesquioxanes (POSS) family, known for their cage-like structures composed of silicon and oxygen atoms.

Mechanism of Action

Target of Action

Octavinyloctasilasesquioxane (OVS) is primarily used as a cross-linking agent in the formation of polymer composites . Its primary targets are polymers, specifically poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), where it acts to adjust the chemical structure of the copolymer .

Mode of Action

OVS interacts with its targets through a process known as melt reactive processing . It contains eight unsaturated double bonds, which allow it to form strong Si-O bonds with the polymer molecules . This interaction results in the formation of cross-linked networks within the polymer structure .

Biochemical Pathways

The primary biochemical pathway affected by OVS is the polymerization process of PHBV. The introduction of OVS into the polymer matrix enhances the crystallization behavior and thermal stability of the polymer . This is achieved through the formation of cross-linked networks, which significantly enhance the nucleation behaviors and crystallization rate of the polymer .

Result of Action

The result of OVS’s action is the formation of cross-linked PHBV/OVS composites with improved thermal stability and crystallization behavior . These composites have potential applications in various fields, including the creation of highly luminescent polymer composites with a superhydrophobic micro/nano structured surface .

Action Environment

The action of OVS is influenced by environmental factors such as temperature and humidity. For instance, the melt reactive processing technique used to incorporate OVS into the polymer matrix requires specific temperature conditions . Additionally, OVS should be stored under an inert atmosphere at room temperature to avoid decomposition due to moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

Octavinyloctasilasesquioxane can be synthesized through a series of chemical reactions involving the hydrolysis and condensation of vinyltrichlorosilane. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Octavinyloctasilasesquioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl groups can yield epoxides, while reduction can produce alkyl-substituted silsesquioxanes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octavinyloctasilasesquioxane stands out due to its eight vinyl groups, which provide multiple sites for chemical modification. This makes it highly versatile for creating customized materials with specific properties. In comparison, other similar compounds may have different substituents, such as phenyl or methyl groups, which offer different reactivity and properties .

Properties

IUPAC Name

1,3,5,7,9,11,13,15-octakis(ethenyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O12Si8/c1-9-29-17-30(10-2)20-33(13-5)22-31(11-3,18-29)24-35(15-7)25-32(12-4,19-29)23-34(14-6,21-30)27-36(16-8,26-33)28-35/h9-16H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCNRMDCQDJIRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C=C)C=C)C=C)C=C)C=C)C=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O12Si8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

188356-58-3
Record name Octavinyloctasilsesquioxane homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188356-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70989772
Record name 1,3,5,7,9,11,13,15-Octaethenylpentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70989772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69655-76-1
Record name Octa(vinylsilasesquioxane)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069655761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5,7,9,11,13,15-Octaethenylpentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70989772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octavinyl-T8-silsesquioxane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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